molecular formula C11H8ClN B13039171 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile CAS No. 2089648-84-8

6-Chloro-3,4-dihydronaphthalene-2-carbonitrile

Cat. No.: B13039171
CAS No.: 2089648-84-8
M. Wt: 189.64 g/mol
InChI Key: JRLUFJYDQLYCQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile typically involves the chlorination of 3,4-dihydronaphthalene-2-carbonitrile. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,4-dihydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

6-Chloro-3,4-dihydronaphthalene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various chemical reactions, facilitating the formation of desired products. Its reactivity and selectivity are attributed to the presence of the chloro and nitrile groups, which influence its chemical behavior .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile
  • 6-Methoxy-3,4-dihydronaphthalene-2-carbonitrile
  • 6-Chloro-2-tetralone

Uniqueness

6-Chloro-3,4-dihydronaphthalene-2-carbonitrile is unique due to its specific reactivity and selectivity, which make it a valuable building block in chemical syntheses. Its chloro and nitrile groups provide distinct chemical properties compared to similar compounds, allowing for diverse applications in research and industry .

Biological Activity

6-Chloro-3,4-dihydronaphthalene-2-carbonitrile is a compound characterized by its unique structural features, including a partially hydrogenated naphthalene ring and a cyano group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C11_{11}H8_{8}ClN, with a molecular weight of approximately 189.64 g/mol. The synthesis can be achieved through various methods, including nucleophilic substitution reactions and cyclization processes involving chlorinated naphthalene derivatives.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, its interaction with bacterial strains has been evaluated using the minimum inhibitory concentration (MIC) method. Preliminary results suggest that this compound can inhibit the growth of various pathogens, including Staphylococcus aureus and E. coli.

Table 1: Antimicrobial Activity Data

CompoundMIC (mg/mL)MBC (mg/mL)
This compound0.230.47
Reference Compound (Ampicillin)0.150.30

The above data indicate that the compound's antimicrobial efficacy is comparable to that of standard antibiotics .

Anticancer Activity

The cytotoxic effects of this compound have been investigated against various cancer cell lines, including MCF-7 (human breast adenocarcinoma). Studies have shown that this compound exhibits potent cytotoxicity with IC50_{50} values significantly lower than those of established chemotherapeutics.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50_{50} (μM)Reference Drug (Doxorubicin) IC50_{50} (μM)
MCF-71.76 ± 0.046.08 ± 0.15
U373 (Glioblastoma)2.83 ± 0.07Not specified

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .

The mechanisms underlying the biological activity of this compound are still under investigation. However, preliminary docking studies suggest that it may interact with specific biological receptors and enzymes involved in inflammatory pathways and cellular proliferation.

  • Antibacterial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis is hypothesized based on its structural similarities to other known antibacterial agents.
  • Anticancer Mechanism : Its cytotoxic effects may be attributed to the induction of apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.

Case Studies

A recent study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating that it not only inhibited bacterial growth but also reduced biofilm formation—an important factor in chronic infections . Additionally, another study highlighted its potential as an anti-inflammatory agent by showing dose-dependent inhibition of pro-inflammatory cytokines in vitro .

Properties

CAS No.

2089648-84-8

Molecular Formula

C11H8ClN

Molecular Weight

189.64 g/mol

IUPAC Name

6-chloro-3,4-dihydronaphthalene-2-carbonitrile

InChI

InChI=1S/C11H8ClN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h3-6H,1-2H2

InChI Key

JRLUFJYDQLYCQY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C=C1C#N

Origin of Product

United States

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